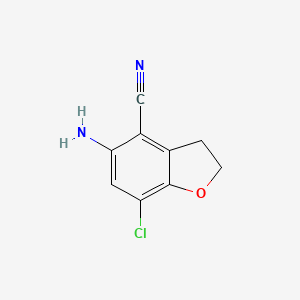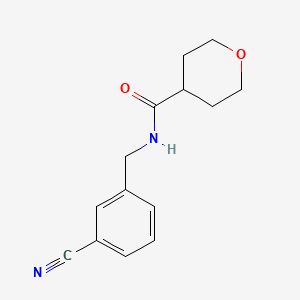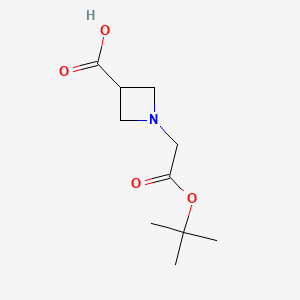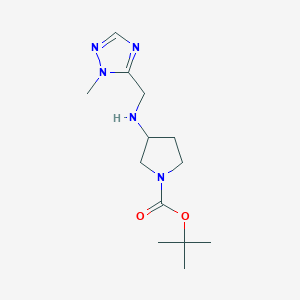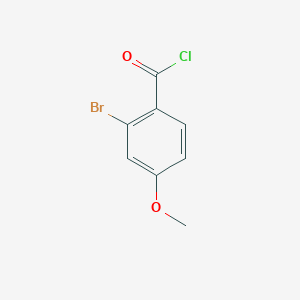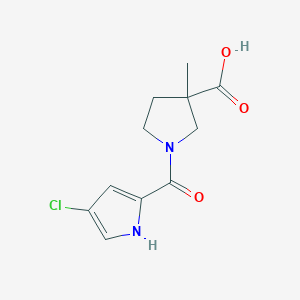
1-(4-chloro-1H-pyrrole-2-carbonyl)-3-methylpyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chloro-1H-pyrrole-2-carbonyl)-3-methylpyrrolidine-3-carboxylic acid is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrole ring substituted with a chloro group and a carbonyl group, linked to a methylpyrrolidine carboxylic acid moiety.
準備方法
The synthesis of 1-(4-chloro-1H-pyrrole-2-carbonyl)-3-methylpyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrrole ring: Starting from a suitable precursor, the pyrrole ring is synthesized through cyclization reactions.
Chlorination: The pyrrole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Carbonylation: Introduction of the carbonyl group is achieved through reactions with carbon monoxide or carbonyl-containing reagents.
Coupling with methylpyrrolidine: The final step involves coupling the chlorinated pyrrole with methylpyrrolidine-3-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
化学反応の分析
1-(4-chloro-1H-pyrrole-2-carbonyl)-3-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions, forming new derivatives.
Hydrolysis: Acidic or basic hydrolysis can cleave the ester or amide bonds, yielding the corresponding acids or amines.
Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(4-chloro-1H-pyrrole-2-carbonyl)-3-methylpyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is utilized in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(4-chloro-1H-pyrrole-2-carbonyl)-3-methylpyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The chloro and carbonyl groups play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar compounds to 1-(4-chloro-1H-pyrrole-2-carbonyl)-3-methylpyrrolidine-3-carboxylic acid include:
4-chloro-1H-pyrrole-2-carboxylic acid: Shares the pyrrole ring and chloro group but lacks the methylpyrrolidine moiety.
1-(4-chloro-1H-pyrrole-2-carbonyl)piperidine: Similar structure but with a piperidine ring instead of methylpyrrolidine.
1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine: Contains a piperazine ring, differing in the nitrogen-containing ring structure.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
特性
分子式 |
C11H13ClN2O3 |
|---|---|
分子量 |
256.68 g/mol |
IUPAC名 |
1-(4-chloro-1H-pyrrole-2-carbonyl)-3-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H13ClN2O3/c1-11(10(16)17)2-3-14(6-11)9(15)8-4-7(12)5-13-8/h4-5,13H,2-3,6H2,1H3,(H,16,17) |
InChIキー |
LKXKXUNIWLWMHS-UHFFFAOYSA-N |
正規SMILES |
CC1(CCN(C1)C(=O)C2=CC(=CN2)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


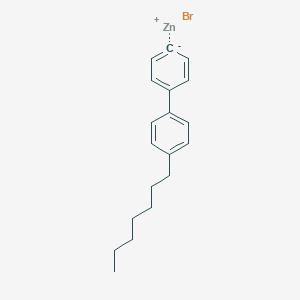
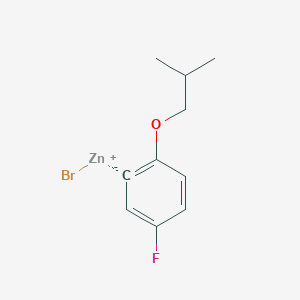
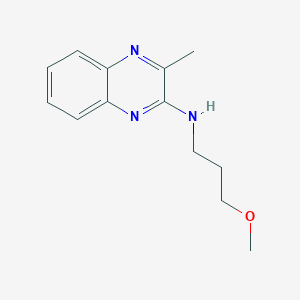
![N-cyclopentyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B14895152.png)
![(1R)-17-fluoro-7-hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15(20),16,18-heptaen-14-one](/img/structure/B14895153.png)
![(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3-Ethoxy-4-fluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14895168.png)
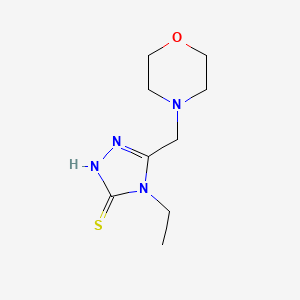

![2-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B14895177.png)
